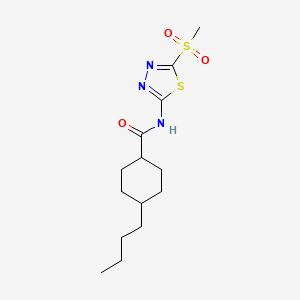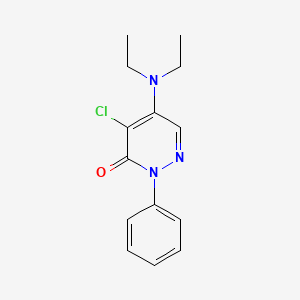![molecular formula C19H22ClNO6 B12202807 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B12202807.png)
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate typically involves the following steps:
Formation of the chromen-2-one core: This is achieved by the condensation of a suitable phenol derivative with an appropriate β-keto ester in the presence of a strong acid catalyst.
Chlorination: The chromen-2-one core is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Introduction of the tert-butoxycarbonyl group: This step involves the reaction of the chlorinated chromen-2-one with tert-butyl chloroformate in the presence of a base such as triethylamine.
Coupling with butanoic acid derivative: Finally, the tert-butoxycarbonyl-protected chromen-2-one is coupled with a butanoic acid derivative using a coupling agent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: To ensure high yield and purity, reaction conditions such as temperature, solvent, and reaction time are optimized.
Use of continuous flow reactors: These reactors allow for better control of reaction parameters and scalability.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for the development of anti-inflammatory, anticancer, and antimicrobial agents.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding.
Chemical Biology: Utilized in the design of fluorescent probes and imaging agents.
Industrial Applications: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate involves:
Molecular Targets: The compound targets specific enzymes or receptors in biological systems.
Pathways Involved: It may inhibit enzyme activity or block receptor binding, leading to the modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]-3-methylbutanoate
- 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]-3-methylpentanoate
- 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]-4-methylpentanoate
Uniqueness
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C19H22ClNO6 |
|---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
(6-chloro-4-methyl-2-oxochromen-7-yl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C19H22ClNO6/c1-11-8-17(23)25-14-10-15(13(20)9-12(11)14)26-16(22)6-5-7-21-18(24)27-19(2,3)4/h8-10H,5-7H2,1-4H3,(H,21,24) |
InChI Key |
GUVGNUHGCHZACF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)CCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Chlorophenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B12202727.png)


![(3-Chloro-2-methylphenyl)[(4-iodophenyl)sulfonyl]amine](/img/structure/B12202746.png)
![(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-5-(3-hydroxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12202754.png)
![(2Z)-7-[(dibutylamino)methyl]-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12202764.png)

![[(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B12202784.png)

![2-[(2,5-dimethylphenyl)methylthio]-N-(4-fluorophenyl)acetamide](/img/structure/B12202786.png)
![1-(2,4-Dimethylphenyl)-3-[(3-methoxyphenyl)amino]azolidine-2,5-dione](/img/structure/B12202787.png)
![N,N'-[(3,4-dimethoxyphenyl)methanediyl]bis(3-bromobenzamide)](/img/structure/B12202793.png)
![5-tert-butyl-3-(4-chlorophenyl)-N-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12202803.png)
![2-chloro-N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12202805.png)
